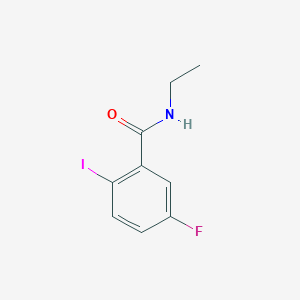

N-ethyl-5-fluoro-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-ethyl-5-fluoro-2-iodobenzamide is a chemical compound with the formula C9H9FINO . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of N-ethyl-5-fluoro-2-iodobenzamide consists of a benzamide core with a fluoro and an iodo substituent . The exact 3D structure would require more detailed spectroscopic data.Applications De Recherche Scientifique

Fluorescent Indicators for Biochemical Studies

N-ethyl-5-fluoro-2-iodobenzamide derivatives have been utilized as fluorescent indicators, specifically designed for the study of cytosolic free Ca2+ in various biological contexts. These compounds offer improved fluorescence properties over predecessors, such as quin2, providing brighter fluorescence and greater selectivity for Ca2+ over other divalent cations. This enhancement facilitates their use in intracellular applications, including single cells, adherent cell layers, or bulk tissues, where precise measurement of Ca2+ is crucial (Grynkiewicz, Poenie, & Tsien, 1985).

Imaging Agents for Cancer and Neurological Disorders

Compounds structurally related to N-ethyl-5-fluoro-2-iodobenzamide have been explored as imaging agents in cancer diagnosis. For instance, derivatives have been employed in sigma receptor scintigraphy to visualize primary breast tumors in humans. These imaging agents selectively bind to sigma receptors overexpressed on breast cancer cells, offering a non-invasive technique to assess tumor proliferation and potentially guide treatment strategies (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Neurotransmitter Receptor Studies

Derivatives of N-ethyl-5-fluoro-2-iodobenzamide have also been synthesized for the study of neurotransmitter receptors, such as the 5-HT1A receptor, using positron emission tomography (PET). These compounds provide valuable tools for researching serotonergic neurotransmission, which has implications for understanding and treating various psychiatric and neurological disorders (Plenevaux et al., 2000).

Chemical Synthesis and Medicinal Chemistry

In the field of chemical synthesis, N-ethyl-5-fluoro-2-iodobenzamide and its analogs have been used as intermediates in the synthesis of complex molecules. For example, iron-catalyzed, fluoroamide-directed C-H fluorination strategies have been developed, leveraging compounds like N-ethyl-5-fluoro-2-iodobenzamide for the selective introduction of fluorine atoms into organic molecules. This method showcases the utility of these compounds in developing novel synthetic routes that are both efficient and environmentally friendly (Groendyke, AbuSalim, & Cook, 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-ethyl-5-fluoro-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FINO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORDRCGFYZLBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-fluoro-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

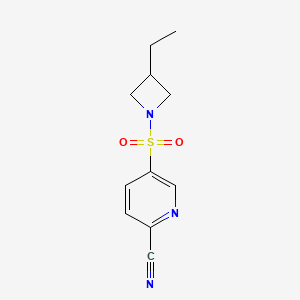

![4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2666569.png)

![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)

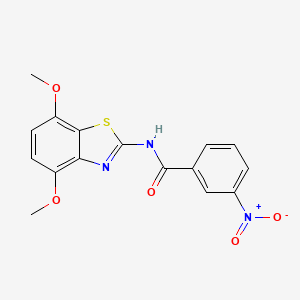

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

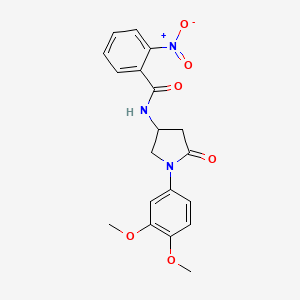

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)

![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2666582.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)

![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)